
Butyl 9-(dicyanomethylidene)-9H-fluorene-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BUTYL 9-(DICYANOMETHYLIDENE)FLUORENE-4-CARBOXYLATE: is a novel organic compound known for its excellent fluorescent properties. It has a stable molecular structure and high solubility in organic solvents. This compound is commonly used in fluorescence labeling, bioimaging, and chemical sensors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of BUTYL 9-(DICYANOMETHYLIDENE)FLUORENE-4-CARBOXYLATE typically involves chemical synthesis methods that are common in organic chemistry laboratories. The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include fluorene derivatives and butyl esters.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired compound.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: : In industrial settings, the production of BUTYL 9-(DICYANOMETHYLIDENE)FLUORENE-4-CARBOXYLATE may involve large-scale chemical reactors and automated processes to ensure consistent quality and yield. The industrial methods are designed to optimize the efficiency and scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: : BUTYL 9-(DICYANOMETHYLIDENE)FLUORENE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups of the compound.
Substitution: Substitution reactions can occur, where specific atoms or groups in the compound are replaced with other atoms or groups.
Common Reagents and Conditions: : The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products: : The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized fluorene derivatives, while substitution reactions may produce a variety of substituted fluorene compounds .
Aplicaciones Científicas De Investigación
BUTYL 9-(DICYANOMETHYLIDENE)FLUORENE-4-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: It is used as a fluorescent probe in chemical sensors to detect various analytes.
Biology: The compound is employed in bioimaging techniques to visualize biological structures and processes.
Mecanismo De Acción
The mechanism by which BUTYL 9-(DICYANOMETHYLIDENE)FLUORENE-4-CARBOXYLATE exerts its effects is primarily based on its fluorescent properties. The compound absorbs light at specific wavelengths and emits light at different wavelengths, making it useful for fluorescence-based applications. The molecular targets and pathways involved in its action depend on the specific application, such as binding to specific biomolecules in bioimaging .
Comparación Con Compuestos Similares
Similar Compounds
BUTYL 9-(DICYANOMETHYLIDENE)-9H-FLUORENE-4-CARBOXYLATE: This compound has a similar structure but may have different functional groups or substituents.
FLUORENE DERIVATIVES: Other fluorene derivatives with different substituents can exhibit similar fluorescent properties.
Uniqueness: : BUTYL 9-(DICYANOMETHYLIDENE)FLUORENE-4-CARBOXYLATE is unique due to its specific combination of functional groups, which confer its excellent fluorescent properties and high solubility in organic solvents. These characteristics make it particularly suitable for applications in fluorescence labeling, bioimaging, and chemical sensors .
Propiedades
Número CAS |
93376-18-2 |
|---|---|
Fórmula molecular |
C21H16N2O2 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
butyl 9-(dicyanomethylidene)fluorene-4-carboxylate |
InChI |
InChI=1S/C21H16N2O2/c1-2-3-11-25-21(24)18-10-6-9-17-19(14(12-22)13-23)15-7-4-5-8-16(15)20(17)18/h4-10H,2-3,11H2,1H3 |
Clave InChI |
KGZSDXHNEWSCQS-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


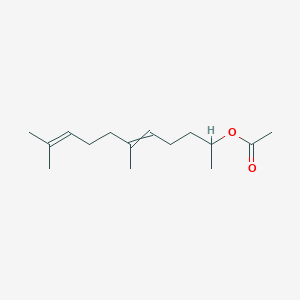
![1-[(3,4-Dimethoxyphenyl)methyl]-4,5-dimethoxy-2-methylbenzene](/img/structure/B14077517.png)

![4-Ethyl-7-[(5-thio-beta-D-xylopyranosyl)oxy]coumarin](/img/structure/B14077529.png)
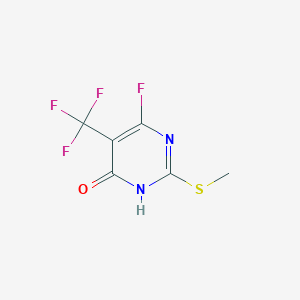
![Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]-](/img/structure/B14077536.png)
![2-methyl-N-[(1E)-1,3-oxazol-4-ylmethylidene]propane-2-sulfinamide](/img/structure/B14077541.png)
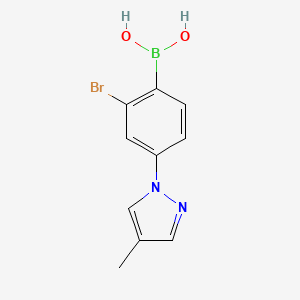
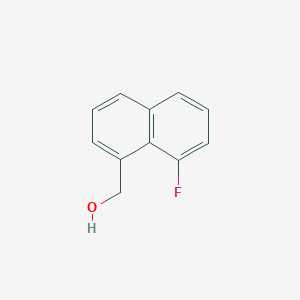
![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-7-nitro-3,4-dihydro-2H-quinoline](/img/structure/B14077552.png)
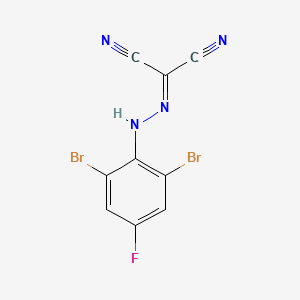
![2-(biphenyl-4-yloxy)-N'-[(Z)-(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B14077559.png)


